molecular formula C16H15FO2 B1360528 2'-Fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-24-6

2'-Fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1360528
CAS No.: 898770-24-6
M. Wt: 258.29 g/mol
InChI Key: ARGNQSDXKPZXDC-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2 It is a derivative of propiophenone, featuring a fluorine atom at the 2’ position and a methoxy group at the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 2-methoxybenzyl bromide.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-fluorobenzaldehyde with magnesium in the presence of anhydrous ether.

    Nucleophilic Addition: The Grignard reagent is then reacted with 2-methoxybenzyl bromide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Fluoro-3-(2-methoxyphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2’-Fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-3-(3-methoxyphenyl)propiophenone
  • 2’-Fluoro-3-(4-methoxyphenyl)propiophenone
  • 2’-Fluoro-3-(2-hydroxyphenyl)propiophenone

Uniqueness

2’-Fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNQSDXKPZXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644188
Record name 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-24-6
Record name 1-Propanone, 1-(2-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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